molecular formula C14H20O5 B13148923 Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13148923
M. Wt: 268.30 g/mol
InChI Key: UZPVWMQTSRIPCG-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate is a chemical compound offered for research use only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. This ester belongs to a class of compounds featuring a trimethoxyphenyl moiety, a structure frequently investigated in medicinal chemistry for its potential biological activities. Specifically, structural analogues with the 3,4,5-trimethoxyphenyl configuration have been extensively studied as core components in novel anticancer agents, such as certain chalcone derivatives, which have demonstrated potent antiproliferative effects against colorectal and prostatic cancer cells in vitro . These related compounds are known to act through mechanisms including the inhibition of tubulin polymerization, leading to microtubule depolymerization, and the induction of apoptosis . Researchers may value this compound as a valuable synthetic intermediate or building block for the design and development of such bioactive molecules. The specific placement of the methoxy groups at the 2,4,5-positions may offer unique steric and electronic properties for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for new therapeutic targets.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3

InChI Key

UZPVWMQTSRIPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.

    Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Pharmaceutical Development

Research has indicated that this compound exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. It has been investigated for its potential anti-cancer, anti-fungal, and anti-bacterial properties. The compound's mechanism of action includes:

  • Inhibition of Tubulin Polymerization : The trimethoxyphenyl group plays a crucial role in disrupting mitotic spindle formation during cell division, which can lead to anti-cancer effects.
  • Enzyme Inhibition : this compound has shown the ability to inhibit key enzymes such as Taq polymerase and telomerase, suggesting potential applications in limiting cancer cell proliferation .

The compound has demonstrated various biological activities:

  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by influencing cell signaling pathways like the ERK pathway.
  • Antifungal and Antibacterial Effects : Its interactions with specific receptors or enzymes may modulate enzyme activity and influence cellular pathways related to disease processes.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Cancer Research : A study reported that derivatives of this compound exhibited significant cytotoxicity against HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotection : Research indicates its potential role in neuroprotective strategies due to its ability to modulate oxidative stress pathways.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Position Effects: 2,4,5- vs. 3,4,5-Trimethoxy Isomers

The 3,4,5-trimethoxyphenyl isomer (CAS 70311-20-5) shares the same molecular formula but exhibits distinct physicochemical properties due to its symmetrical substitution:

  • Boiling Point: 351°C at 760 mmHg (vs.
  • Density : 1.085 g/cm³ (lower than the acrylate analog with 2,4,5 substitution) .
  • Applications : Used as a pharmaceutical intermediate, particularly in compounds with α-glucosidase inhibitory activity .

For example, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (isolated from Lycium chinense) demonstrates α-glucosidase inhibition (IC₅₀: 24.25 ± 1.12 μmol/L) , suggesting that substituent position critically influences bioactivity.

Functional Group Variations: Propanoate vs. Acrylate Esters

Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate (CAS 80152-43-8) differs by having a conjugated double bond (acrylate group):

  • Boiling Point: 398.5°C (predicted), significantly higher than the saturated propanoate analog due to increased molecular rigidity .
  • Density: 1.114 g/cm³ (higher than the 3,4,5-trimethoxy propanoate) .
  • Applications: Acrylate esters are often associated with flavor/fragrance profiles. For instance, ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core .

Structural Isomers with Different Methoxy Patterns

Ethyl 3-(2,4,6-trimethoxyphenyl)propenoate (Compound 27 in ) highlights the impact of 2,4,6-trimethoxy substitution:

  • 1H NMR Data : Distinct shifts at δ 0.66 (t, 3H) and δ 0.90 (t, 3H) for ethoxy groups .
  • Synthetic Utility: Used in dienolate reactions for constructing polyunsaturated frameworks .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Properties References
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate C₁₄H₂₀O₅ 268.31 N/A N/A Synthetic intermediate (inferred)
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate C₁₄H₁₈O₅ 266.29 398.5 (predicted) 1.114 Flavor/fragrance components
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate C₁₄H₂₀O₅ 268.31 351 1.085 Pharmaceutical intermediates
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid C₁₂H₁₄O₅ 238.24 N/A N/A α-Glucosidase inhibition (IC₅₀ ~24 μM)

Biological Activity

Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound known for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20O5
  • Molecular Weight : 268.31 g/mol
  • Functional Groups : The compound features an ethyl ester and a trimethoxyphenyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Tubulin : The trimethoxyphenyl (TMP) group plays a crucial role in inhibiting tubulin polymerization, which is vital for cell division. This inhibition can lead to anti-cancer effects by disrupting the mitotic spindle formation during cell division.
  • Enzyme Interaction : The compound has been shown to inhibit key enzymes such as Taq polymerase and telomerase. These enzymes are essential for DNA replication and maintenance, suggesting potential applications in cancer therapy by limiting the proliferation of cancer cells.
  • Cell Signaling Pathways : this compound influences various signaling pathways, including the ERK pathway, which is involved in cell proliferation and differentiation. Inhibition of ERK phosphorylation can lead to reduced cell growth and increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound:

  • Cell Lines Tested : It has shown significant cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. For instance, a study indicated that this compound led to G2/M cell cycle arrest and apoptosis in HL-60 leukemia cells .
  • Mechanisms Observed : The compound induced DNA damage and altered gene expression related to apoptosis and cell cycle regulation. This suggests that it may serve as a potential chemotherapeutic agent .

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties:

  • Oxidative Stress Reduction : In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress showed that this compound significantly reduced intracellular reactive oxygen species (ROS) levels. This reduction correlates with improved mitochondrial membrane potential, indicating its potential in treating neurodegenerative diseases like Parkinson's disease .

Case Studies

  • Study on Melanoma Cells :
    • A study evaluated the antiproliferative effects of this compound against melanoma cell lines. Results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations .
  • Neuroprotection Against Mitochondrial Dysfunction :
    • Research focusing on neuroprotection revealed that this compound effectively mitigated mitochondrial dysfunction induced by neurotoxins in vitro. It was found to enhance neuronal survival by modulating oxidative stress pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-hydroxy-3-(2,4-dimethoxyphenyl)propanoateContains one hydroxyl groupDifferent bioactivity profiles due to fewer substituents
Ethyl 3-(3,4-dimethoxyphenyl)propanoateTwo methoxy groupsVarying biological activity based on substitution pattern
Ethyl 3-oxo-3-(2,4-dimethoxyphenyl)propanoateOxidized form with ketone functionalityPotentially different pharmacological properties

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